

# "physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate"

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## Compound of Interest

Compound Name: *Methyl 4-amino-2-isopropoxybenzoate*

Cat. No.: *B1459287*

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## An In-depth Technical Guide to Methyl 4-amino-2-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-amino-2-isopropoxybenzoate**, a compound of interest in chemical and pharmaceutical research. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential biological relevance based on related structures.

### Core Physical and Chemical Properties

Precise experimental data for **Methyl 4-amino-2-isopropoxybenzoate** is not widely available in published literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted. It is crucial to note that these are estimates and should be confirmed by experimental analysis.

Table 1: Physical and Chemical Properties of **Methyl 4-amino-2-isopropoxybenzoate** and Related Compounds

Property	Methyl 4-amino-2-isopropoxybenzoate (Predicted)	Methyl 4-aminobenzoate (Experimental)	Methyl 4-amino-2-methoxybenzoate (Experimental)
CAS Number	909563-22-0	619-45-4[1][2]	27492-84-8[3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [1][2]	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub> [3]
Molecular Weight	209.24 g/mol	151.16 g/mol [2]	181.19 g/mol [3]
Melting Point	Not available	110-113 °C[1]	155-159 °C[3]
Boiling Point	Not available	273.17 °C (rough estimate)[2]	Not available
Solubility	Likely soluble in alcohol and ether; slightly soluble in water.	Soluble in alcohol and ether; slightly soluble in water.[2][4]	Not available
Appearance	Likely a crystalline solid.	White to beige crystalline powder or crystals.[1][2]	Solid.[3]

## Synthesis and Experimental Protocols

A plausible and common method for the synthesis of **Methyl 4-amino-2-isopropoxybenzoate** is through the Fischer esterification of 4-amino-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. While a specific protocol for this exact compound is not detailed in the reviewed literature, a general procedure can be adapted from the synthesis of similar esters.

## Proposed Synthesis of Methyl 4-amino-2-isopropoxybenzoate

A potential synthetic route involves a two-step process starting from 2-hydroxy-4-nitrobenzoic acid:

- **Williamson Ether Synthesis:** The phenolic hydroxyl group of 2-hydroxy-4-nitrobenzoic acid is reacted with 2-bromopropane in the presence of a base to form 2-isopropoxy-4-nitrobenzoic acid.
- **Reduction of the Nitro Group and Esterification:** The nitro group is then reduced to an amine, and the carboxylic acid is esterified with methanol under acidic conditions to yield the final product.

Alternatively, starting from 4-amino-2-hydroxybenzoic acid, the synthesis could proceed via:

- **Protection of the Amino Group:** The amino group is first protected, for example, by acetylation.
- **Williamson Ether Synthesis:** The hydroxyl group is then converted to an isopropoxy group.
- **Esterification:** The carboxylic acid is esterified.
- **Deprotection:** The protecting group on the amine is removed to give **Methyl 4-amino-2-isopropoxybenzoate**.

A detailed, generalized experimental protocol for the Fischer esterification step is provided below.

## General Experimental Protocol for Fischer Esterification

Materials:

- 4-amino-2-isopropoxybenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other suitable acid catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

#### Procedure:

- Dissolve 4-amino-2-isopropoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

## Chemical Reactivity and Stability

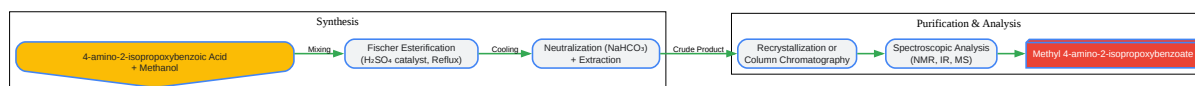
**Methyl 4-amino-2-isopropoxybenzoate** is expected to exhibit reactivity characteristic of an aromatic amine and a benzoate ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group is susceptible to hydrolysis under acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases[4].

## Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **Methyl 4-amino-2-isopropoxybenzoate**, the broader class of substituted aminobenzoate esters has been investigated for various pharmacological properties. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors for their potential anti-proliferative properties in cancer cell lines[5]. Other studies on aromatic amino-acid esters have explored their antioxidant, antibacterial, antifungal, and enzyme inhibitory activities[6]. The isopropoxy substitution at the 2-position may influence the compound's lipophilicity and steric profile, potentially modulating its biological activity compared to other substituted aminobenzoates. Further research is required to elucidate the specific biological functions of **Methyl 4-amino-2-isopropoxybenzoate**.

## Visualizing the Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **Methyl 4-amino-2-isopropoxybenzoate**.



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Caption: Proposed workflow for the synthesis and purification of **Methyl 4-amino-2-isopropoxybenzoate**.

## Conclusion

**Methyl 4-amino-2-isopropoxybenzoate** is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a basis for exploring its biological

significance. Direct experimental validation of the predicted properties and biological activities is a necessary next step for advancing the scientific understanding of this compound.

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